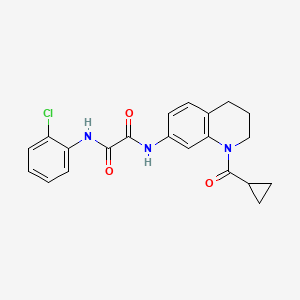
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, also known as N-MEOA or MEOA, is a synthetic compound used in scientific research. It is a derivative of the amino acid L-tryptophan and is used in various experiments to study the effects of compounds on biochemical and physiological processes. MEOA has been found to be useful in a variety of applications, including as a potential therapeutic agent for neurological disorders, as a substrate for enzymatic reactions, and as a tool for studying protein-protein interactions.
Mecanismo De Acción
MEOA acts as an inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the production of serotonin. When MEOA binds to the active site of the enzyme, it prevents the enzyme from converting tryptophan into serotonin. This inhibition of serotonin production leads to a decrease in the levels of serotonin in the brain, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
MEOA has been found to have a variety of biochemical and physiological effects. In animal studies, MEOA has been found to modulate the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have effects on the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and other physiological processes. In addition, MEOA has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEOA is a useful tool for laboratory experiments due to its ability to inhibit the enzyme tryptophan hydroxylase and modulate the levels of various neurotransmitters in the brain. It is also relatively easy to synthesize and is relatively stable in solution. However, MEOA has some limitations for laboratory experiments, such as its short half-life and its potential toxicity at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research on MEOA. These include further investigations into its potential therapeutic applications, such as its use as a treatment for neurological disorders, as well as its potential use as a tool for studying protein-protein interactions. In addition, further research into the biochemical and physiological effects of MEOA could lead to the development of more effective therapeutic agents. Finally, further research into the synthesis of MEOA could lead to improved methods for synthesizing the compound.
Métodos De Síntesis
MEOA can be synthesized from L-tryptophan using a variety of methods. One of the most common methods is the “Friedel-Crafts” reaction, which involves the reaction of L-tryptophan with benzene and an acid catalyst. This method yields an intermediate product, which is then reacted with ethylene oxide to yield MEOA. Other methods of synthesis include the use of formaldehyde and an aqueous solution of sodium hydroxide.
Aplicaciones Científicas De Investigación
MEOA has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic reactions, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for neurological disorders. In addition, MEOA has been used to study the effects of compounds on biochemical and physiological processes.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGGRHZIJIBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6513253.png)
![3,8-bis(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513257.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6513264.png)

![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6513281.png)
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6513288.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6513293.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6513303.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6513317.png)
![N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6513320.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6513325.png)
![methyl 3-[(4-chlorophenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B6513338.png)
![3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6513340.png)